An In-depth Technical Guide to N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine: From Chemical Synthesis to a Cornerstone of Cardiovascular Medicine
An In-depth Technical Guide to N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine: From Chemical Synthesis to a Cornerstone of Cardiovascular Medicine
This guide provides a comprehensive technical overview of N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine, a pivotal intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Enalapril. We will delve into its chemical structure, physicochemical properties, synthesis, and its ultimate transformation into a life-saving therapeutic agent. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction: The Significance of a Key Intermediate
N-[(S)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanine, a non-standard amino acid derivative, holds a crucial position in the landscape of pharmaceutical chemistry.[1][2] While not a therapeutic agent in itself, it serves as a sophisticated building block in the multi-step synthesis of Enalapril, a widely prescribed medication for hypertension and heart failure.[3][4] Understanding the properties and synthesis of this intermediate is fundamental to appreciating the elegant chemistry that underpins the production of this essential medicine. This guide will illuminate the path from this specific molecule to its profound impact on cardiovascular health.
Physicochemical Properties
A thorough understanding of the physicochemical properties of N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine is paramount for its synthesis, purification, and handling in a laboratory setting. These properties dictate the choice of solvents, reaction conditions, and analytical techniques.
| Property | Value | Source |
| IUPAC Name | (2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoic acid | [2] |
| CAS Number | 82717-96-2 | [1][2] |
| Molecular Formula | C15H21NO4 | [1][5] |
| Molecular Weight | 279.33 g/mol | [2][5] |
| Appearance | White to off-white crystalline powder | [1][6] |
| Melting Point | 150-152 °C | |
| Optical Rotation | [α]20/D +28° (c = 1 in methanol) | |
| Solubility | Sparingly soluble in water. Soluble in ethanol and freely soluble in methanol. | [7][8] |
Synthesis of N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine
The synthesis of this key intermediate is a critical step in the overall production of Enalapril. Various synthetic strategies have been developed to ensure high purity and stereochemical integrity. A common approach involves the reductive amination of an α-keto ester with L-alanine.
Representative Synthetic Protocol: Reductive Amination
This protocol outlines a general procedure for the synthesis of N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine.
Step 1: Reaction Setup
-
In a suitable reaction vessel, dissolve ethyl 2-oxo-4-phenylbutanoate and L-alanine in an appropriate solvent, such as ethanol.[9]
-
The choice of solvent is critical to ensure the solubility of both reactants and to facilitate the subsequent hydrogenation step.
Step 2: Catalytic Hydrogenation
-
Introduce a hydrogenation catalyst, typically palladium on carbon (Pd/C).[10]
-
Pressurize the reaction vessel with hydrogen gas. The pressure and temperature are key parameters that need to be optimized for efficient conversion and to minimize side reactions.[10]
-
The reaction is typically stirred vigorously to ensure good contact between the reactants, solvent, catalyst, and hydrogen gas.
Step 3: Reaction Monitoring
-
The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting materials.[10]
Step 4: Work-up and Purification
-
Upon completion, the catalyst is removed by filtration.
-
The solvent is evaporated under reduced pressure to yield the crude product.
-
The crude product is then purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to afford the pure N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine.[9]
Synthesis Workflow Diagram
Caption: Reductive amination for the synthesis of the key intermediate.
Spectroscopic Characterization
The structural elucidation and purity assessment of N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine are performed using a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the molecular structure. Characteristic signals would include those for the aromatic protons of the phenyl group, the ethoxy group of the ester, the methyl group of the alanine moiety, and the various methylene and methine protons of the backbone. The integration and splitting patterns of these signals are used to confirm the structure.[11]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data by showing signals for all unique carbon atoms in the molecule, including the carbonyl carbons of the ester and carboxylic acid groups.
-
Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups. Expected characteristic absorption bands include those for the O-H stretch of the carboxylic acid, the N-H stretch of the secondary amine, and the C=O stretches of the ester and carboxylic acid.[12]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming its identity. The exact mass can be determined using high-resolution mass spectrometry.
The Crucial Step: Synthesis of Enalapril
N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine is the linchpin in the synthesis of Enalapril. The subsequent step involves a peptide coupling reaction with L-proline.
Peptide Coupling Protocol
Step 1: Activation of the Carboxylic Acid
-
The carboxylic acid group of N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine is activated to facilitate the amide bond formation. This can be achieved by converting it into an N-carboxyanhydride (NCA) derivative.[13][14]
-
Alternatively, standard peptide coupling reagents can be employed.
Step 2: Coupling with L-Proline
-
The activated intermediate is then reacted with L-proline in a suitable solvent and in the presence of a base to neutralize the acid formed during the reaction.[14]
-
The reaction conditions are carefully controlled to ensure a high yield of the desired dipeptide product, Enalapril.
Step 3: Purification of Enalapril
-
After the reaction is complete, a standard work-up procedure is followed to isolate the crude Enalapril.
-
The crude product is then purified, often by crystallization, to obtain pharmaceutical-grade Enalapril.[9]
Enalapril Synthesis Workflow
Caption: Peptide coupling to form Enalapril.
Enalapril: Bioactivation and Mechanism of Action
Enalapril is a prodrug, meaning it is inactive until it is metabolized in the body.[3][15]
Bioactivation to Enalaprilat
Following oral administration, Enalapril is absorbed and then hydrolyzed by esterases in the liver to its active form, Enalaprilat.[7][15] This enzymatic cleavage of the ethyl ester group exposes a carboxylate group, which is crucial for its biological activity.[3] Enalaprilat is the potent inhibitor of the angiotensin-converting enzyme (ACE).[16][17]
Mechanism of Action: ACE Inhibition
The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure. ACE plays a key role in this system by converting the inactive angiotensin I to the potent vasoconstrictor angiotensin II.[3][7] Angiotensin II also stimulates the release of aldosterone, which promotes sodium and water retention.
Enalaprilat inhibits ACE, leading to:
-
Decreased Angiotensin II Levels: This results in vasodilation (widening of blood vessels) and consequently, a reduction in blood pressure.[16][18]
-
Reduced Aldosterone Secretion: This leads to a decrease in sodium and water retention, further contributing to the blood pressure-lowering effect.[7][18]
-
Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a vasodilator. By inhibiting ACE, Enalaprilat increases bradykinin levels, which further contributes to its antihypertensive effect.[18]
Mechanism of Action Diagram
Caption: Enalaprilat's inhibition of ACE in the RAAS pathway.
Structure-Activity Relationship (SAR)
The efficacy of Enalaprilat as an ACE inhibitor is intrinsically linked to its molecular structure, which is a direct evolution from the N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine intermediate. The key structural features of Enalaprilat responsible for its potent ACE inhibition include:
-
The Terminal Carboxylate Group: This group, unmasked from the ethyl ester of Enalapril, mimics the C-terminal carboxylate of natural ACE substrates and interacts with a positively charged zinc ion in the active site of the enzyme.[3]
-
The Phenylpropyl Side Chain: This hydrophobic group fits into a hydrophobic pocket in the ACE active site, contributing to the binding affinity.
-
The Alanine and Proline Residues: These amino acid components provide the correct stereochemistry and conformational rigidity for optimal binding to the enzyme.
Conclusion
N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine represents a triumph of rational drug design and synthetic chemistry. While a seemingly simple molecule, it is a testament to the intricate process of developing complex pharmaceutical agents. Its carefully designed structure allows for its efficient conversion into Enalapril, a prodrug that has had a profound and lasting impact on the management of cardiovascular diseases worldwide. For researchers and scientists in drug development, the story of this intermediate serves as a powerful example of how a deep understanding of chemical principles can lead to the creation of life-saving medicines.
References
-
Wikipedia. Enalapril. [Link]
-
StatPearls. Enalapril. [Link]
-
PubMed. Mechanism of action of enalapril in experimental hypertension and acute left ventricular failure. [Link]
-
ChemBK. Enalapril acid. [Link]
-
accessdata.fda.gov. DESCRIPTION CLINICAL PHARMACOLOGY Mechanism of Action. [Link]
-
accessdata.fda.gov. EPANED (enalapril maleate) for Oral Solution Label. [Link]
-
PubChem. N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine. [Link]
- Google Patents. CN108147973B - Preparation method of N- [1- (S) -ethoxycarbonyl-3-phenylpropyl ] -L-alanine.
- Google Patents. EP1197490B1 - Process for preparing N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride.
-
ResearchGate. Enalapril: Synthesis and properties. [Link]
-
PubChem. Enalapril Maleate. [Link]
-
precisionFDA. N-(1(S)-ETHOXYCARBONYL-3-PHENYLPROPYL)-L-ALANINE. [Link]
-
PharmaCompass.com. Enalapril Sodium. [Link]
-
PubChem. N-(1(S)-ethoxycarbonyl-3-oxo-3-phenylpropyl)-L-alanine. [Link]
-
Chem-Impex. N-[1-(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine-N-carboxyanhydride. [Link]
-
accessdata.fda.gov. Enalapril Maleate Oral Solution (Bionpharma Inc.): FDA Package Insert. [Link]
-
accessdata.fda.gov. tablets vasotec® (enalapril maleate). [Link]
- Google Patents. US4716235A - Process for preparing N-[1(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanyl-L-proline.
-
ResearchGate. Physicochemical and PK properties of enalapril and enalaprilat.. [Link]
-
Medscape. Enalaprilat, Vasotec (enalapril) dosing, indications, interactions, adverse effects, and more. [Link]
-
accessdata.fda.gov. TABLETS VASERETIC (ENALAPRIL MALEATE-HYDROCHLOROTHIAZIDE). [Link]
-
Impactfactor. To Synthesize and Characterize Metabolite Enalapril: PKPD and Toxicity Predictions by Computational Approaches. [Link]
-
Amanote Research. (PDF) Enalapril: Synthesis and Properties - Hemijska. [Link]
-
PubChem. Enalaprilat. [Link]
-
SciELO. Complexation of enalapril maleate with beta-cyclodextrin: NMR spectroscopic study in solution. [Link]
-
PubMed. Quantitative analysis of enalapril by 1H NMR spectroscopy in tablets. [Link]
-
Complexation of enalapril maleate with β-cyclodextrin: NMR spectroscopic study in solution. [Link]
-
ResearchGate. a. Infrared Spectra of enalapril maleate.. [Link]
-
ResearchGate. Quantitative analysis of enalapril by 1H NMR spectroscopy in tablets. [Link]
-
GlpBio. N-[(S)-(+)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine. [Link]
Sources
- 1. N-[(S)-(+)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine | 82717-96-2 [chemicalbook.com]
- 2. N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine | C15H21NO4 | CID 5702571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Enalapril - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. GSRS [precision.fda.gov]
- 6. N-[(S)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanine [cymitquimica.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Enalapril synthesis - chemicalbook [chemicalbook.com]
- 10. N-[(S)-(+)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine synthesis - chemicalbook [chemicalbook.com]
- 11. Quantitative analysis of enalapril by 1H NMR spectroscopy in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. EP1197490B1 - Process for preparing N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride - Google Patents [patents.google.com]
- 14. US4716235A - Process for preparing N-[1(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanyl-L-proline - Google Patents [patents.google.com]
- 15. Enalapril maleate | 76095-16-4 [chemicalbook.com]
- 16. Enalapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Enalaprilat | C18H24N2O5 | CID 5462501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. droracle.ai [droracle.ai]
